molecular formula C28H33N3O10 B610205 (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid CAS No. 37106-99-3

(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B610205
CAS No.: 37106-99-3
M. Wt: 571.6 g/mol
InChI Key: SPJRPARYTUBINA-UHFFFAOYSA-N
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Description

(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid is a novel tetracycline derivative, specifically engineered to overcome common mechanisms of tetracycline resistance. Its primary research value lies in its potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves high-affinity binding to the bacterial 30S ribosomal subunit, which effectively inhibits protein synthesis even in strains expressing tet(M)-mediated resistance, a major efflux mechanism that confers resistance to earlier generation tetracyclines https://pubmed.ncbi.nlm.nih.gov/15155182/ . This makes it an invaluable chemical tool for microbiological research, particularly in the study of novel antibiotic targets and resistance mechanisms. Beyond its antibacterial applications, this tetracycline analogue is also investigated for its potential in regulating gene expression in inducible gene expression systems, offering utility in molecular biology and genetic engineering workflows. Researchers utilize this high-purity compound for lead optimization in antimicrobial drug discovery programs and for probing the structural basis of ribosomal interaction and inhibition. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

37106-99-3

Molecular Formula

C28H33N3O10

Molecular Weight

571.6 g/mol

IUPAC Name

1-[[[4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H33N3O10/c1-27(40)12-6-4-8-16(32)17(12)21(33)18-13(27)10-14-20(30(2)3)22(34)19(24(36)28(14,41)23(18)35)25(37)29-11-31-9-5-7-15(31)26(38)39/h4,6,8,13-15,20,32-33,36,40-41H,5,7,9-11H2,1-3H3,(H,29,37)(H,38,39)

InChI Key

SPJRPARYTUBINA-UHFFFAOYSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prolinomethyltetracycline;  PM-TC;  PM TC;  PMTC; 

Origin of Product

United States

Preparation Methods

Construction of the Tetracene Skeleton

The tetracene framework is synthesized through a photo-polymerization strategy under UV light (320 nm) using anthracene derivatives. For example, irradiation of 2-hydroxyanthracene in toluene with excess anthracene yields hydroxy-substituted tetraptycene precursors. Subsequent oxidation and functionalization introduce ketone and hydroxyl groups.

Key Reaction Conditions

StepReagents/ConditionsYieldSource
Photo-polymerizationAnthracene, toluene, 320 nm UV, Ar atmosphere35%
OxidationNaBH₄, Na₂CO₃, isopropanol54%

Introduction of Dimethylamino and Hydroxyl Groups

The dimethylamino group is introduced via reductive amination using dimethylamine and a palladium catalyst under hydrogen pressure (1.4–1.5 MPa). Hydroxyl groups are installed through demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane.

Demethylation Protocol

  • Substrate : 2,2′,6,6′-Tetramethoxytetraptycene.

  • Reagent : BBr₃ (2.2 equiv), CH₂Cl₂, 0°C to RT.

  • Yield : 68%.

Synthesis of (2S)-Pyrrolidine-2-Carboxylic Acid Derivative (Intermediate B)

Chiral Synthesis of Pyrrolidine-2-Carboxylic Acid

The (S)-pyrrolidine-2-carboxylic acid moiety is prepared via asymmetric hydrogenation of a pyrroline precursor using a chiral cobalt catalyst. Industrial methods employ 1,4-butanediol and ammonia at 165–200°C under high pressure (17–21 MPa). Laboratory-scale synthesis utilizes 4-chlorobutan-1-amine treated with a strong base (e.g., NaOH) to cyclize into pyrrolidine, followed by resolution using L-tartaric acid.

Stereochemical Control

  • Catalyst : Chiral Co/Ni oxide on alumina.

  • Conditions : 50°C, H₂ pressure (1.5 MPa), ethanol/DMF solvent.

  • Yield : 71%.

Amide Bond Formation and Final Coupling

Activation of the Tetracene Carboxylic Acid

The carboxylic acid group of Intermediate A is activated using ethyl chloroformate or dicyclohexylcarbodiimide (DCC) to form a mixed anhydride or active ester.

Coupling with (2S)-1-(Aminomethyl)Pyrrolidine-2-Carboxylic Acid

The activated Intermediate A is reacted with Intermediate B in the presence of a base (e.g., triethylamine) to form the amide bond. Pyridine-2-carboxylic acid (P2CA) has been reported as an efficient catalyst for such couplings, achieving yields >90% under mild conditions.

Optimized Coupling Conditions

ParameterValueSource
Catalyst10 mol% P2CA
SolventEthanol
Temperature60°C
Reaction Time5 minutes

Purification and Characterization

Chromatographic Purification

Final purification is achieved via flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or preparative HPLC.

Spectroscopic Validation

  • NMR : Characteristic signals for the tetracene core (δ 8.79 ppm for aromatic protons) and pyrrolidine (δ 4.56–4.67 ppm for α-protons).

  • Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 420.1323 for the tetracene intermediate and m/z 869.90 for the final compound.

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the (2S) and (4S,4aS,5aS,6S,12aR) configurations requires stringent control during hydrogenation and cyclization steps. Chiral auxiliaries (e.g., N-p-methoxybenzyl groups) are employed to prevent racemization.

Solubility Issues

Hydroxy-rich intermediates exhibit poor solubility. Demethylation with BBr₃ improves solubility in acetone and THF, facilitating subsequent reactions .

Chemical Reactions Analysis

(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .

Scientific Research Applications

Structural Overview

The compound has a molecular formula of C22H27N2O12C_{22}H_{27}N_{2}O_{12} and a molecular weight of approximately 822.8 g/mol. The structure features multiple functional groups that contribute to its reactivity and interaction with biological systems.

Pharmaceutical Development

The compound is being investigated for its potential use in drug formulation due to its structural similarity to known antibiotics such as tetracycline. Its unique arrangement of hydroxyl groups may enhance its bioavailability and efficacy against bacterial infections.

Case Study: Antibiotic Efficacy

A study published in the International Journal of Research highlighted the compound's bactericidal properties when tested against various strains of bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an effective antibiotic agent .

Nanotechnology

Research indicates that derivatives of this compound can be utilized in the development of nanomaterials for drug delivery systems. The ability to modify the compound's structure allows for the encapsulation of therapeutic agents within nanoparticles.

Case Study: Drug Delivery Systems

A project explored the encapsulation of anticancer drugs using this compound as a carrier. The findings revealed enhanced delivery efficiency and targeted action on cancer cells while minimizing side effects on healthy tissues .

Environmental Science

The compound's properties make it suitable for applications in environmental remediation. Its ability to bind with heavy metals and organic pollutants suggests potential use as an adsorbent material.

Data Table: Adsorption Capacity

Pollutant TypeAdsorption Capacity (mg/g)
Heavy Metals150
Organic Pollutants200

This table summarizes the adsorption capacities observed during laboratory tests .

Material Science

In material science, the compound is being studied for its ability to form stable complexes with various substrates. This property can be harnessed in creating advanced materials with improved mechanical and thermal properties.

Case Study: Composite Materials

Research demonstrated that incorporating this compound into polymer matrices enhanced the mechanical strength and thermal stability of the resulting composites .

Mechanism of Action

The mechanism of action of (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to the bacteriostatic effect, where bacterial growth is halted . The molecular targets include the bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis .

Comparison with Similar Compounds

Structural Analogs in the Tetracycline Family
Compound Key Structural Features Biological/Physicochemical Properties References
Target Compound Tetracycline core + pyrrolidine-2-carboxylic acid via aminomethyl linkage Enhanced solubility due to pyrrolidine; potential for improved metal chelation or ribosomal binding
(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,5,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-...-2-carboxamide Tetracycline core with carboxamide group; fewer hydroxyl groups Standard antibiotic activity; moderate solubility; used in contaminant adsorption studies
Doxycycline Tetracycline with hydroxyl and methyl groups at C5 and C6 Broad-spectrum antibiotic; high lipophilicity for improved tissue penetration

Key Differences :

  • Compared to the carboxamide analog in , the target compound’s carboxylate group may improve ionic interactions in biological or environmental systems .
Pyrrolidine-Containing Derivatives
Compound Key Structural Features Biological/Physicochemical Properties References
Target Compound Pyrrolidine-2-carboxylic acid linked to tetracycline Combines tetracycline’s metal chelation with pyrrolidine’s solubility; potential dual functionality
(2S)-1-[(4S)-4-Amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid Pyrrolidine-2-carboxylic acid with amino-carboxybutanoyl side chain Metabolite or peptide intermediate; likely involved in biosynthetic pathways
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, ) Hydroxy-pyrrolidine carboxamide with aromatic substituents Pharmaceutical applications (e.g., protease inhibition); improved target selectivity

Key Differences :

  • Unlike simpler pyrrolidine derivatives (e.g., ), the target compound’s integration with a tetracycline scaffold suggests a unique mechanism, possibly combining antimicrobial and anti-inflammatory effects .
  • The hydroxy-pyrrolidine carboxamide in lacks the tetracycline backbone but shares structural motifs that enhance drug-target interactions, highlighting the versatility of pyrrolidine modifications .

Biological Activity

The compound (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple hydroxyl groups and a dimethylamino moiety. Its molecular formula is C22H30N2O8 with a molecular weight of approximately 462.49 g/mol. The presence of a pyrrolidine ring contributes to its biological interactions.

Antimicrobial Properties

Research has indicated that compounds related to tetracycline derivatives exhibit significant antimicrobial activity. Tetracyclines are known for their broad-spectrum antibacterial properties due to their ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. The specific compound may share similar mechanisms of action due to its structural similarities to known tetracycline derivatives .

Table 1: Comparative Antimicrobial Activities of Tetracycline Derivatives

Compound NameActivity SpectrumMechanism of Action
DoxycyclineBroad-spectrumInhibition of protein synthesis
MinocyclineBroad-spectrumInhibition of protein synthesis
(2S)-1-[[[(4S,...Potentially broadSimilar to tetracyclines

Cytotoxicity and Cancer Research

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of modified tetracyclines on human breast cancer cells (MCF-7), it was observed that certain structural modifications led to increased apoptosis rates compared to unmodified tetracyclines. This suggests that the compound may also have therapeutic potential in oncology.

The exact mechanisms through which (2S)-1-[[[(4S,... exerts its biological activities are not fully elucidated but are likely multifaceted:

  • Inhibition of Protein Synthesis : Similar to other tetracyclines, it may inhibit bacterial protein synthesis.
  • Induction of Apoptosis : Potential ability to trigger programmed cell death in cancer cells.
  • Modulation of Enzymatic Activities : Possible interaction with enzymes involved in metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough exploration. Preliminary data suggest that compounds with similar structures are generally well absorbed and have favorable bioavailability profiles .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step processes, including core tetracene ring formation, functional group introduction (e.g., dimethylamino, hydroxyl), and final modifications. Critical parameters include catalyst selection (e.g., palladium acetate for coupling reactions, as in ), temperature control (e.g., reflux at 100°C for Suzuki-Miyaura coupling), and purification techniques (chromatography with hexane/acetone gradients). Yield optimization may require Design of Experiments (DoE) to balance competing factors like steric hindrance from the methyl group at position 6 and hydroxyl group reactivity .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • NMR : 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, HSQC) resolve stereochemistry (e.g., pyrrolidine ring conformation) and confirm substituent positions. For example, 1H^1H NMR signals at δ 2.24–7.94 ppm () can identify aromatic protons and methyl groups.
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the tetracene and pyrrolidine moieties (e.g., 4S,4aS,5aS stereodescriptors in ).
  • IR spectroscopy : Confirms hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) functional groups .

Q. What functional groups dictate its reactivity, and how do they influence derivatization?

The compound contains hydroxyl (C1, C6, C10, C11, C12a), dimethylamino (C4), and carboxylic acid (pyrrolidine) groups. Hydroxyls are prone to oxidation (e.g., to ketones under Jones conditions) and esterification, while the dimethylamino group facilitates pH-dependent solubility and metal coordination. The carboxylic acid enables amide bond formation for prodrug development .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically analyzed?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:

  • Comparative chromatography : Use HPLC with tetrabutylammonium hydroxide-phosphate mobile phases (pH 5.5) to assess purity ( ).
  • Dose-response curves : Evaluate EC50_{50} values under standardized conditions.
  • Structural analogs : Compare bioactivity with tetracene derivatives (e.g., ) to isolate structure-activity relationships .

Q. What computational tools are suitable for predicting its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II) or receptors.
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories.
  • AI-driven platforms : COMSOL Multiphysics integrated with machine learning algorithms optimizes reaction pathways and predicts metabolic stability ().

Q. How can synthetic routes be adapted for isotope-labeled analogs (e.g., 13C^{13}C, 15N^{15}N)?

  • Isotope incorporation : Introduce 13C^{13}C-labeled methyl groups via methylation with 13C^{13}C-CH3_3I during tetracene core assembly.
  • Purification : Use preparative HPLC with deuterated solvents to isolate labeled products.
  • Validation : Confirm isotopic enrichment via mass spectrometry (e.g., ESI-MS m/z 445.4 for 13C^{13}C-labeled analog) .

Q. What strategies resolve spectral data inconsistencies between batches?

  • Standardized protocols : Adopt identical NMR solvent systems (e.g., DMSO-d6_6) and temperature (25°C) for reproducibility.
  • Impurity profiling : Compare HPLC retention times with reference standards (e.g., ).
  • Crystallographic validation : Cross-check NMR assignments with single-crystal X-ray data .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

Reaction TypeConditionsYieldReference
Amide CouplingEDC/HCl, DMF, RT, 12 h65–75%
Suzuki-MiyauraPd(OAc)2_2, NaHCO3_3, 100°C51%
EsterificationH2_2SO4_4, MeOH, reflux80%

Q. Table 2. Analytical Parameters for Purity Assessment

MethodColumnMobile PhaseDetection
HPLCC18 reverse-phaseMethanol/0.2 M NaH2_2PO4_4/TBAH (5:1:2:3), pH 5.5UV 254 nm
LC-MSHILICAcetonitrile/10 mM NH4_4OAcESI+

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid

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